molecular formula C6H12ClNO B2537778 Endo-3-azabicyclo[3.1.0]hexane-6-methanol hydrochloride CAS No. 1818847-87-8

Endo-3-azabicyclo[3.1.0]hexane-6-methanol hydrochloride

Cat. No.: B2537778
CAS No.: 1818847-87-8
M. Wt: 149.62
InChI Key: KYSZLSYGLCGLOS-DKRSLUPJSA-N
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Description

Endo-3-azabicyclo[3.1.0]hexane-6-methanol hydrochloride: is a bicyclic nitrogen-containing compound. It is a derivative of 3-azabicyclo[3.1.0]hexane, which is a crucial scaffold in medicinal chemistry due to its presence in various biologically active molecules. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of endo-3-azabicyclo[3.1.0]hexane-6-methanol hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production methods often involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium or platinum catalysts.

    Substitution: Alkyl halides, nucleophiles.

Major Products:

Scientific Research Applications

Chemistry: Endo-3-azabicyclo[3.1.0]hexane-6-methanol hydrochloride is used as a building block in the synthesis of complex organic molecules. Its unique bicyclic structure makes it valuable in the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the structure-activity relationships of various biologically active molecules. It serves as a model compound for understanding the interactions of bicyclic nitrogen-containing compounds with biological targets .

Medicine: The compound is investigated for its potential therapeutic applications. Its derivatives are explored for their activity against various diseases, including viral infections and neurological disorders .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and solubility make it suitable for formulation into various products .

Comparison with Similar Compounds

Uniqueness: Endo-3-azabicyclo[3.1.0]hexane-6-methanol hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly valuable in applications where these properties are crucial .

Properties

IUPAC Name

[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c8-3-6-4-1-7-2-5(4)6;/h4-8H,1-3H2;1H/t4-,5+,6?;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSZLSYGLCGLOS-FTEHNKOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2CO)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C2CO)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185561-91-5
Record name [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride
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